Methyl melissate

描述

Overview of Methyl Triacontanoate within the Context of VLCMFAMEs

Methyl triacontanoate is a prime example of a VLCMFAME, specifically a saturated monoester. As a derivative of triacontanoic acid, a 30-carbon saturated fatty acid, it falls squarely into the very long-chain classification. It is found naturally in various plant oils and waxes, such as those from palm oil and beeswax. solubilityofthings.comnih.gov The compound serves as a valuable standard in scientific research for the analysis and quality control of food and agricultural products. superchroma.com.tw

Methyl triacontanoate is the methyl ester of n-triacontanoic acid, also known as melissic acid. larodan.comnist.gov It is a saturated fatty acid methyl ester, meaning its long aliphatic tail contains no carbon-carbon double bonds. larodan.comwikipedia.org At room temperature, it exists as a white to off-white, waxy crystalline solid. caymanchem.comsolubilityofthings.com Consistent with its long, non-polar hydrocarbon chain, methyl triacontanoate is highly soluble in non-polar organic solvents like hexane (B92381) and chloroform (B151607), while exhibiting extremely low solubility in polar solvents such as water. solubilityofthings.com

Below is a table detailing the key structural and chemical properties of Methyl Triacontanoate.

| Identifier | Value |

|---|---|

| IUPAC Name | methyl triacontanoate solubilityofthings.com |

| Synonyms | Methyl melissate (B1234502), Methyl ester of n-triacontanoic acid, C30:0 methyl ester caymanchem.comlarodan.comnist.gov |

| Chemical Formula | C₃₁H₆₂O₂ larodan.comnist.govacmec.com.cn |

| Molecular Weight | 466.82 g/mol caymanchem.comlarodan.comacmec.com.cn |

| CAS Number | 629-83-4 larodan.comnist.govacmec.com.cn |

| Physical State | Solid caymanchem.comsolubilityofthings.com |

| Appearance | White to off-white waxy solid solubilityofthings.com |

| Solubility | High in non-polar solvents (hexane, chloroform); very low in water solubilityofthings.com |

The study of VLCMFAMEs, including methyl triacontanoate, is significant across several scientific disciplines. In environmental science, these long-chain esters serve as crucial biomarkers. caymanchem.com Their presence and distribution in soil, sediments, and atmospheric particulate matter can help identify the sources of organic matter, such as contributions from terrestrial plant waxes. copernicus.orgcdnsciencepub.com

In the field of biochemistry, VLCMFAMEs are studied to understand the complex lipid composition of various organisms. For instance, research has identified novel very long-chain polyunsaturated fatty acids in the protozoan Acanthamoeba castellanii and in the eyes of fish, pointing to specialized biological roles that are not yet fully understood. csic.esejournals.eu Furthermore, FAME profiles, which can include VLCMFAMEs, are used for "microbial fingerprinting" to characterize and identify different species of bacteria. wikipedia.orgsuperchroma.com.tw In industrial applications, FAMEs are the foundation of biodiesel, and while shorter-chain esters are more common, VLCMFAMEs have been identified as minor components in biofuels derived from sources like palm oil. f3centre.senih.gov

Definition and Structural Features of Methyl Triacontanoate

Historical Context of Methyl Triacontanoate Research

The scientific investigation of methyl triacontanoate and related long-chain esters has evolved significantly over the past century, driven by advances in analytical technology and shifting research priorities.

Early research into long-chain aliphatic compounds was primarily focused on their isolation from natural sources and the characterization of their physical properties. The parent acid of methyl triacontanoate, triacontanoic acid, was identified as a component of beeswax and various plant waxes. An article from 1939 highlights the early scientific interest in the physical characteristics of higher n-aliphatic acids and their corresponding methyl and ethyl esters. acs.org In subsequent decades, phytochemical studies led to the isolation of methyl triacontanoate from a variety of plants, including Symplocos racemosa and Costus speciosus. researchgate.netresearchgate.net The initial characterization relied on classical chemical methods, including elemental analysis and melting point determination.

The evolution of analytical chemistry has profoundly impacted the study of VLCMFAMEs. The advent of gas chromatography (GC) provided a powerful tool for separating complex mixtures of FAMEs. wikipedia.org When coupled with mass spectrometry (MS), GC-MS became the standard for identifying these compounds. csic.es However, traditional electron ionization (EI) mass spectrometry often causes extensive fragmentation of FAMEs, making it difficult to detect the molecular ion, which is crucial for unambiguous identification. csic.es

This limitation spurred the development of softer ionization techniques. Modern methods, such as atmospheric pressure chemical ionization (APCI) coupled with high-resolution mass spectrometry (e.g., Quadrupole Time-of-Flight, QTOF), preserve the protonated molecule ([M+H]+), greatly enhancing the confidence in identifying VLCMFAMEs, particularly for novel or unsaturated species for which no commercial standards exist. csic.es

Research interests have also broadened from simple isolation and characterization to exploring the functional roles and material properties of these compounds. A notable example is the discovery in 1977 that 1-triacontanol (B3423078), the alcohol derived from the reduction of methyl triacontanoate, is a potent plant growth regulator, which stimulated widespread research into the biological activities of related long-chain compounds. More recently, research has explored the material science aspects of methyl triacontanoate, such as its epitaxial crystal growth on substrates. oup.com

Early Discoveries and Characterization

Current Research Landscape and Knowledge Gaps

Current research on methyl triacontanoate and other VLCMFAMEs continues to expand into new areas, yet significant questions remain unanswered.

Modern research frequently involves the use of VLCMFAMEs in metabolomics studies to profile the biochemical changes in organisms in response to environmental stressors. escholarship.org They continue to be vital in environmental science as molecular tracers for sources of organic aerosols and in geochemistry for reconstructing past environmental conditions. caymanchem.comcopernicus.org The ongoing search for novel bioactive compounds from natural sources also continues to identify methyl triacontanoate in new plant species. researchgate.netgrafiati.com

Despite this progress, there are considerable knowledge gaps. The precise biological functions of methyl triacontanoate and other VLCMFAMEs within cells remain largely unknown. escholarship.org While they are recognized as components of complex lipids, their specific roles in membrane structure, cell signaling, or energy metabolism are not well defined. ejournals.euescholarship.org The complete biosynthetic and metabolic pathways for these molecules are still under investigation in many organisms. csic.es Furthermore, the identification and functional analysis of unsaturated and branched VLCMFAMEs remain a significant challenge due to a lack of available reference standards and the inherent complexity of their analysis. csic.es

The table below summarizes some of the key research findings and applications involving methyl triacontanoate.

| Research Area | Key Findings and Applications of Methyl Triacontanoate | References |

|---|---|---|

| Natural Product Chemistry | Isolated from plants such as Symplocos racemosa, Costus speciosus, and Citrus sinensis. | researchgate.netresearchgate.netgrafiati.comcabidigitallibrary.org |

| Environmental Science | Used as a biomarker for plant wax input in atmospheric aerosols (PM2.5) and soil organic matter. | copernicus.orgcdnsciencepub.com |

| Biochemistry | Identified in the lipids of the protozoan Acanthamoeba castellanii; used as a standard for lipid analysis. | superchroma.com.twejournals.eu |

| Biofuel Research | Detected as a minor component in transesterified palm oil. | nih.gov |

| Materials Science | Studied for its epitaxial crystal growth properties on substrates. | oup.com |

| Analytical Chemistry | Used as a standard for developing and validating new GC-MS methodologies for VLCMFAME analysis. | csic.es |

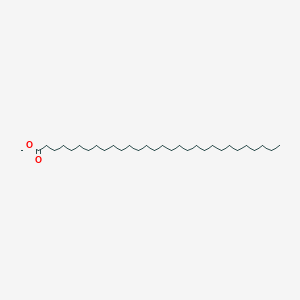

Structure

2D Structure

属性

IUPAC Name |

methyl triacontanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H62O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31(32)33-2/h3-30H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRUBGLRQLAEFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H62O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30212078 | |

| Record name | Methyl triacontanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | Methyl triacontanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15546 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

629-83-4 | |

| Record name | Methyl triacontanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl triacontanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl triacontanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl triacontanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl triacontanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Distribution of Methyl Triacontanoate

Occurrence in Plant Waxes and Oils

Methyl triacontanoate is a common, albeit often minor, constituent of the complex lipid mixtures that make up plant waxes and oils.

Specific Plant Species Exhibiting Methyl Triacontanoate Presence

This compound has been identified in a diverse array of plant species, highlighting its widespread distribution. Research has confirmed its presence in the following plants:

Costus speciosus : The rhizomes of this medicinal plant contain methyl triacontanoate. jocpr.comjaims.in

Picea abies (Norway spruce) and Picea sitchensis (Sitka spruce) : The cuticular waxes of the needles of these spruce species contain methyl triacontanoate. uliege.be

Plukenetia conophora (African walnut) : The root bark oil of this plant contains methyl triacontanoate, identified as triacontanoic acid, methyl ester. sapub.org

Solanum khasianum : The root extract of this medicinal herb has been shown to contain methyl triacontanoate. nih.govd-nb.info

Abutilon muticum : The whole plant contains methyl triacontanoate.

Allium sativum (Garlic) : Different cultivars of garlic have been found to contain methyl triacontanoate in their bulbs and aerial parts. nih.govmdpi.commdpi.com

Solanum tuberosum (Potato) : For the first time, methyl triacontanoate was identified in the leaf cuticular waxes of potato. researchgate.net

Role in Plant Cuticular Wax Composition

Plant cuticular wax is a critical barrier that protects the plant from various environmental stresses, including water loss and UV radiation. d-nb.info This wax is a complex mixture of very-long-chain fatty acids and their derivatives, such as alkanes, alcohols, aldehydes, and esters. uliege.bed-nb.info Methyl triacontanoate, as a fatty acid methyl ester, is one of these components.

In a study on spruce needles, methyl esters, including methyl triacontanoate, were classified as minor constituents of the cuticular wax. uliege.be The primary components were secondary alcohols, diols, and free fatty acids. uliege.be The cuticular wax acts as a transport-limiting barrier, and its composition can influence the rate of non-stomatal water loss. d-nb.info For instance, higher levels of hydrophobic compounds like long-chain alcohols are associated with a more effective water barrier. d-nb.info

Variations in Methyl Triacontanoate Content Across Plant Tissues and Developmental Stages

The chemical composition of plant tissues is dynamic and can be influenced by the specific part of the plant, its developmental stage, and environmental conditions. nih.gov

In Allium sativum, the chemical profile, including the presence of methyl triacontanoate, differs between the bulbs and the aerial parts of the plant. nih.govmdpi.commdpi.com For example, in one study of two garlic cultivars, 'Bianco del Veneto' and 'Staravec', methyl triacontanoate was detected in the essential oils of both the bulbs and aerial parts, but the relative amounts varied. nih.gov

Similarly, a study on barley showed that the composition of cuticular wax, which includes fatty acid methyl esters like methyl n-triacontanoate, varied between old, intermediate, and young leaves. d-nb.info

Occurrence in Animal and Insect Waxes

Methyl triacontanoate is not limited to the plant kingdom; it is also found in the waxes produced by insects and has been detected in some marine life.

Presence in Beeswax and Other Insect Secretions

Beeswax is a complex substance primarily composed of simple esters from long-chain acids and alcohols. Methyl triacontanoate is a known component of beeswax. solubilityofthings.comlookchem.com It is also used as an internal standard in the chemical analysis of comb wax from honeybees (Apis mellifera) due to its co-elution with certain wax fractions during gas chromatography. biologists.com

Propolis, a resinous mixture produced by honeybees from plant sources, has also been found to contain methyl n-alkanoates, including methyl triacontanoate. scienceopen.com The concentration of these esters can vary, with one study on Yemeni propolis reporting a range of 1.4 to 12.8 mg/g. scienceopen.com

Distribution in Mammalian Tissues and Marine Organisms

While the presence of many fatty acid esters in mammalian tissues is well-established, specific documentation of methyl triacontanoate is less common. oup.comntnu.no However, its building block, triacontanoic acid, is known to occur. evitachem.com

In the marine environment, analyses of Black Sea cores have identified methyl triacontanoate as part of the sediment's organic material. geoscienceworld.orgdeepseadrilling.org Its presence, along with other fatty acid methyl esters, provides insights into the past biological activity in the region, with zooplankton being a likely source. geoscienceworld.org Furthermore, studies on the seaweed Kappaphycus alvarezii have identified methyl triacontanoate as one of its bioactive compounds. foodresearchjournal.com Research on fish has also utilized methyl triacontanoate as a standard for identifying very long-chain fatty acid methyl esters. csic.es

Methyl Triacontanoate in Environmental Samples

Methyl triacontanoate, a methyl ester of the long-chain saturated fatty acid triacontanoic acid, is a naturally occurring compound that has been identified in a variety of environmental matrices. Its presence serves as a biomarker, offering insights into the sources of organic matter and biogeochemical processes in different environments.

Presence in Sediments and Geological Materials

Methyl triacontanoate has been documented in diverse sedimentary and geological formations, ranging from river and lake sediments to ancient coal deposits and cave guano.

Research has identified methyl triacontanoate in sediment samples from various aquatic environments. For instance, it has been found in sediments from the Harney River in Florida and Lake Kivu in the East African rift valley. caymanchem.com Studies of organic compounds in Black Sea cores also report the presence of methyl triacontanoate within the acid ester fraction of the sediment. geoscienceworld.org In this case, it is suggested that the methyl esters were formed during the sample extraction process from the naturally present free fatty acids, catalyzed by the acidic clay content of the sediment. geoscienceworld.org

The compound is also found in other geological materials such as peats and soils. oup.com A study on Miocene brown coal from the Sangatta Coal Mines in East Kalimantan, Indonesia, identified a distribution of fatty acid methyl esters ranging from n-methylhexadecanoate (n-C16) to n-methyltriacontanoate (n-C30). researchgate.net Furthermore, methyl triacontanoate has been detected in sediments within karstic caves, where its origin is linked to the guano of insectivorous bats. caves.org

| Location/Material | Sample Type | Noteworthy Findings | Reference |

|---|---|---|---|

| Harney River, Florida, USA | River Sediment | Identified as a natural product biomarker indicating sources of sedimentary organic matter. | caymanchem.com |

| Lake Kivu, East African Rift Valley | Lake Sediment | Detected as part of the extractable organic matter in a sediment core. | caymanchem.com |

| Black Sea | Marine Sediment Core | Present in the acid ester fraction; its formation was potentially an artifact of the extraction method from free acids. | geoscienceworld.org |

| Sangatta Coal Mines, East Kalimantan, Indonesia | Miocene Brown Coal | Part of a homologous series of fatty acid methyl esters (C16 to C30) indicating a higher plant origin. | researchgate.net |

| Karstic Caves | Cave Sediments (Guano) | Identified in bat guano deposits, serving as a biomarker for this specific organic input. | caves.org |

Detection in Atmospheric Aerosols (PM2.5)

Methyl triacontanoate is also a constituent of atmospheric particulate matter, specifically PM2.5 (fine particulate matter with a diameter of 2.5 micrometers or less). Its presence in aerosols is often linked to biomass burning and other emission sources.

Studies on organic aerosols generated from the controlled burning of biomass, such as conifers, have shown that methyl triacontanoate can be a major methyl ester component. researchgate.net This indicates that plant waxes are a significant source of this compound in the atmosphere during events like forest fires. researchgate.net Analytical procedures developed for measuring organic compounds in PM2.5 have successfully identified and quantified methyl triacontanoate. copernicus.org For example, research on PM2.5 samples collected in Beijing confirmed its presence among other long-chain fatty acid methyl esters. copernicus.org Similarly, studies of atmospheric particulate matter in Dhahran, Saudi Arabia, have identified series of methyl n-alkanoates, which are indicative of various biogenic and anthropogenic sources. researchgate.net

| Source/Location | Sample Type | Noteworthy Findings | Reference |

|---|---|---|---|

| Biomass Burning (Conifers) | Smoke Particulate Matter | Identified as a major methyl ester, originating from vegetation wax. | researchgate.net |

| Beijing, China | Urban PM2.5 Aerosols | Detected and quantified using an enhanced analytical method for organic acids and methyl esters. | copernicus.org |

| Dhahran, Saudi Arabia | Urban Atmospheric Particulate Matter | Identified within a series of methyl n-alkanoates, indicating contributions from biogenic and anthropogenic sources. | researchgate.net |

Occurrence in Soils (e.g., Chernozemic Soils)

Methyl triacontanoate has been identified in soil organic matter, with specific mention in studies of Chernozemic soils. Chernozems are fertile, humus-rich soils characterized by a dark surface horizon and high biological activity. isric.org

Analysis of the aliphatic carboxylic acids in Chernozemic soils has revealed the presence of methyl triacontanoate, referred to by its synonym Methyl melissate (B1234502). cdnsciencepub.com Its occurrence in these soils is attributed to the decomposition of plant matter, as epicuticular waxes of plants are a primary source of the precursor, triacontanoic acid. cdnsciencepub.comresearchgate.net The transformation of triacontanoic acid to its methyl ester can occur through microbial activity or chemical processes within the soil environment.

| Soil Type | Location/Context | Noteworthy Findings | Reference |

|---|---|---|---|

| Chernozemic Soils | Canadian Prairies | Identified as Methyl melissate in the solvent-extractable organic matter. | cdnsciencepub.com |

Biosynthesis and Metabolism of Methyl Triacontanoate

Biosynthetic Pathways in Plants

In plants, the synthesis of methyl triacontanoate is intrinsically linked to the production of very-long-chain fatty acids (VLCFAs), which are fatty acids with chain lengths of 20 carbons or more. nih.gov These VLCFAs are crucial components of cuticular waxes, suberin, and seed storage lipids. mdpi.comoup.com The precursor, triacontanoic acid (a C30:0 fatty acid), is synthesized in the endoplasmic reticulum through a series of elongation steps. mdpi.comoup.com

Enzymatic Mechanisms Involved in Very Long Chain Fatty Acid Elongation

The elongation of fatty acid chains in plants is carried out by a membrane-bound enzyme system known as the fatty acid elongase (FAE) complex, located in the endoplasmic reticulum. mdpi.comoup.com This complex catalyzes a cycle of four sequential reactions to add two carbon units to an acyl-CoA primer, typically derived from C16 or C18 fatty acids synthesized in the plastids. researchgate.net

The four core enzymes of the FAE complex are:

β-ketoacyl-CoA synthase (KCS): This is the first and rate-limiting enzyme in the elongation cycle. mdpi.com It catalyzes the condensation of a long-chain acyl-CoA with malonyl-CoA. There are multiple KCS isozymes in plants, and their substrate specificity is a key determinant of the final chain length of the VLCFA produced. mdpi.comoup.com For the synthesis of triacontanoic acid, KCS enzymes capable of elongating fatty acids up to C28 and beyond are required. oup.com For instance, in Arabidopsis, the CER2-LIKE proteins are known to be involved in the extension of fatty acids beyond 28 carbons, working in conjunction with specific KCS enzymes like CER6 to produce C30 and longer chains. oup.com

β-ketoacyl-CoA reductase (KCR): This enzyme reduces the β-ketoacyl-CoA intermediate to β-hydroxyacyl-CoA.

β-hydroxyacyl-CoA dehydratase (HCD): The HCD enzyme then dehydrates the β-hydroxyacyl-CoA to form a trans-2,3-enoyl-CoA.

trans-2,3-enoyl-CoA reductase (ECR): In the final step of the cycle, ECR reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is now two carbons longer than the initial substrate. biorxiv.org

This four-step cycle is repeated until the desired chain length, such as the 30 carbons of triacontanoic acid, is achieved. mdpi.com

Esterification Processes Leading to Methyl Esters

Once triacontanoic acid (or more accurately, its activated form, triacontanoyl-CoA) is synthesized, it must be esterified to form methyl triacontanoate. This reaction involves the transfer of a methyl group to the carboxyl group of the fatty acid. In biological systems, the most common methyl donor for such reactions is S-adenosyl-L-methionine (SAM). researchgate.net The enzymes that catalyze this type of reaction are known as SAM-dependent methyltransferases. researchgate.netnih.gov

While the general mechanism of SAM-dependent methylation is well-understood, the specific enzyme responsible for the methylation of triacontanoic acid in plants has not been definitively identified in the available research. However, it is highly probable that a specific S-adenosylmethionine-dependent methyltransferase catalyzes this final step. This is analogous to other methylation processes in plant secondary metabolism, such as the formation of methyl jasmonate. wikipedia.org The reaction can be summarized as:

Triacontanoyl-CoA + S-adenosyl-L-methionine → Methyl triacontanoate + S-adenosyl-L-homocysteine + CoA

The removal of the product S-adenosyl-L-homocysteine (SAH), a potent inhibitor of methyltransferases, is crucial for sustaining the methylation reaction. researchgate.net

Genetic Regulation of Methyl Triacontanoate Biosynthesis

The biosynthesis of VLCFAs, the precursors to methyl triacontanoate, is under tight transcriptional control. Several families of transcription factors have been identified that regulate the expression of the genes encoding the FAE complex enzymes, particularly the rate-limiting KCS enzymes. This regulation allows the plant to control the production of VLCFAs in response to developmental cues and environmental stresses. nih.gov

Key transcription factors involved in regulating VLCFA biosynthesis in Arabidopsis include:

MYB Transcription Factors: MYB30, MYB94, and MYB96 are positive regulators of VLCFA synthesis. mdpi.combiorxiv.orgnih.gov For example, MYB30 has been shown to be a positive regulator of a cell death pathway and targets genes of the acyl-CoA elongase complex. biorxiv.org MYB94 and MYB96 are involved in ABA-dependent regulation of wax synthesis during drought stress, enhancing the expression of genes like KCS1, KCS2, KCS6, and KCR1. nih.gov

AP2/ERF Transcription Factors: The PUCHI transcription factor positively regulates the expression of multiple VLCFA biosynthesis genes during lateral root development. biorxiv.org Conversely, DEWAX, another AP2/ERF-type transcription factor, acts as a negative regulator of wax biosynthesis. nih.gov

bHLH Transcription Factors: CFLAP1 and CFLAP2 are bHLH transcription factors that participate in the regulation of cuticle development, which involves VLCFA metabolism. plos.org

The coordinated action of these transcription factors ensures that the synthesis of VLCFAs, and consequently their derivatives like methyl triacontanoate, is finely tuned to the plant's needs.

Table 1: Key Transcription Factors Regulating VLCFA Biosynthesis in Arabidopsis thaliana

| Transcription Factor | Family | Regulatory Role | Target Genes/Process | Reference |

|---|---|---|---|---|

| MYB30 | MYB | Positive | Acyl-CoA elongase complex genes, Hypersensitive response | biorxiv.orgnih.gov |

| MYB94 | MYB | Positive | KCS2, CER2, ECR, Cuticular wax biosynthesis (ABA-dependent) | nih.gov |

| MYB96 | MYB | Positive | KCS1, KCS2, KCS6, KCR1, Cuticular wax biosynthesis (ABA-dependent) | nih.gov |

| PUCHI | AP2/ERF | Positive | KCS1, KCS2, KCS20, KCR1, PAS2, ECR/CER10, Lateral root development | biorxiv.org |

| DEWAX | AP2/ERF | Negative | KCS1, KCS2, KCS6, KCR1, ECR, CER2, Cuticular wax biosynthesis | nih.gov |

| CFLAP1/CFLAP2 | bHLH | Participates in regulation | Cuticle development | plos.org |

Metabolic Fates in Biological Systems

Uptake and Hydrolysis in Mammalian Cells

Long-chain fatty acid methyl esters (FAMEs), such as methyl triacontanoate, can be taken up and utilized by mammalian cells. biochemden.com Studies involving Ehrlich ascites tumor cells and slices of rat heart, liver, and kidney have demonstrated that albumin-bound long-chain FAMEs are absorbed by these tissues. biochemden.com The uptake mechanism appears to be an energy-independent process, as it is not significantly affected by metabolic inhibitors or changes in pH. biochemden.com A key finding is that the cells take up the methyl esters intact, suggesting that the presence of a negatively charged carboxyl group is not essential for the binding of long-chain aliphatic hydrocarbons to the cell. biochemden.com

Upon entering the cell, a significant portion of the FAMEs is hydrolyzed into free fatty acids (FFA). biochemden.com For instance, after a one-hour incubation period with labeled FAMEs, radioactivity was increasingly detected in FFA, phospholipids (B1166683), neutral lipid esters, and carbon dioxide, indicating that the methyl esters are processed intracellularly. biochemden.com This hydrolysis is a critical step, as it releases the fatty acid component, triacontanoic acid in this case, making it available for further metabolic processes within the cell. biochemden.com

Incorporation into Cellular Lipids and Energy Metabolism

Following hydrolysis, the released very-long-chain fatty acid (VLCFA), triacontanoic acid, is available for incorporation into various cellular lipid pools and for energy production. biochemden.com The fatty acids derived from FAMEs can be integrated into phospholipids and neutral lipid esters. biochemden.com This incorporation into cellular lipids highlights the role of these molecules as structural components of cell membranes and as storage forms of energy.

The catabolism of the fatty acid for energy is also a significant metabolic fate. The conversion of the labeled FAMEs into carbon dioxide (CO2) demonstrates that the fatty acid component can be completely oxidized to generate ATP. biochemden.com This process of fatty acid oxidation is a fundamental energy-yielding pathway in many tissues. The initial uptake and subsequent hydrolysis of methyl triacontanoate are therefore crucial preliminary steps that feed the triacontanoic acid into the central metabolic pathways of the cell, contributing to both its structural integrity and its energy balance.

Table 1: Metabolic Fate of Long-Chain Fatty Acid Methyl Esters in Mammalian Cells

| Process | Description | Key Findings | Reference |

|---|---|---|---|

| Uptake | Absorption of albumin-bound long-chain FAMEs by cells. | Energy-independent process; FAMEs are taken up intact. | biochemden.com |

| Hydrolysis | Intracellular cleavage of the ester bond to release the free fatty acid and methanol (B129727). | A large portion of the uptaken FAME is hydrolyzed. | biochemden.com |

| Incorporation | Integration of the released fatty acid into cellular lipid structures. | Fatty acids are incorporated into phospholipids and neutral lipid esters. | biochemden.com |

| Energy Metabolism | Oxidation of the released fatty acid to produce energy. | The fatty acid can be catabolized to CO2. | biochemden.com |

Degradation Pathways and Products in Different Organisms

The degradation of the triacontanoic acid component of methyl triacontanoate, a very-long-chain fatty acid (VLCFA), varies across different biological kingdoms. The primary mechanism for breaking down fatty acids is beta-oxidation. wikipedia.org However, the cellular location and specific enzymes involved differ, particularly for VLCFAs.

In Animals: In animal cells, the beta-oxidation of VLCFAs (fatty acids with more than 22 carbons) occurs almost exclusively in peroxisomes. nih.gov This is because the mitochondria, the primary site of beta-oxidation for shorter fatty acids, lack the specific coenzyme A synthetase required to activate VLCFAs. nih.gov Therefore, VLCFAs undergo an initial round of beta-oxidation in the peroxisomes, which shortens the carbon chain. smpdb.caaocs.org These shortened fatty acyl-CoAs can then be transported to the mitochondria for complete oxidation to acetyl-CoA. libretexts.org The acetyl-CoA produced then enters the citric acid cycle to generate ATP. wikipedia.org In addition to beta-oxidation, alpha-oxidation is another pathway that can occur in peroxisomes and is primarily involved in the degradation of branched-chain fatty acids. biochemden.comourbiochemistry.com Omega-oxidation, a minor pathway occurring in the endoplasmic reticulum, is also capable of degrading long-chain fatty acids. wiley.com

In Plants and Fungi: In contrast to animals, beta-oxidation in plants and fungi takes place exclusively in peroxisomes. smpdb.ca This pathway is crucial for various physiological processes, including the mobilization of storage lipids during seed germination.

In Bacteria: The degradation of long-chain fatty acids in bacteria can occur under both anaerobic and aerobic conditions. Several bacterial species, particularly within the families Syntrophomonadaceae and Syntrophaceae, are capable of anaerobically degrading fatty acids with up to 18 carbons in syntrophic association with methanogens. asm.org For instance, Syntrophomonas sapovorans and Syntrophus aciditrophicus are known to utilize long-chain fatty acids. asm.org The complete degradation of LCFA to carbon dioxide can occur in some sulfate-reducing bacteria like Desulfomonile species. frontiersin.org Aerobic degradation of long-chain fatty acids can be challenging for some bacteria. teamaquafix.comparklink.co.nz However, specialized bacteria can perform this process, which ultimately involves beta-oxidation to produce acetyl-CoA. teamaquafix.com

Table 2: Degradation Pathways of Very-Long-Chain Fatty Acids (VLCFAs) in Different Organisms

| Organism Group | Primary Degradation Pathway | Cellular Location | Key Enzymes/Processes | Products | References |

|---|---|---|---|---|---|

| Animals | Peroxisomal Beta-oxidation | Peroxisomes | VLCFA Coenzyme A Synthetase, Acyl-CoA Oxidase | Shortened Acyl-CoAs, Acetyl-CoA, H2O2 | nih.govsmpdb.caaocs.org |

| Plants & Fungi | Peroxisomal Beta-oxidation | Peroxisomes | - | Acetyl-CoA | smpdb.ca |

| Bacteria (Anaerobic) | Anaerobic Beta-oxidation | Cytosol | Syntrophic metabolism with methanogens | Acetate (B1210297), H2, Methane | asm.org |

| Bacteria (Aerobic) | Beta-oxidation | Cytosol | Acyl-CoA Synthetase | Acetyl-CoA | teamaquafix.comwikipedia.org |

Synthesis and Derivatization of Methyl Triacontanoate for Research Applications

Chemical Synthesis Methods

The creation of methyl triacontanoate in a laboratory setting can be achieved through several chemical pathways, most notably through the direct esterification of its corresponding fatty acid.

The most direct method for synthesizing methyl triacontanoate is the acid-catalyzed esterification of triacontanoic acid with methanol (B129727). In a typical laboratory procedure, triacontanoic acid is dissolved in an excess of dry methanol with gentle heating. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is then added to the solution. mdpi.com The reaction mixture is subsequently heated under reflux for a period, typically around two hours, to drive the reaction to completion. Following the reaction, the mixture is cooled, and the methyl triacontanoate product is isolated. This method is a standard example of Fischer esterification, a fundamental reaction in organic chemistry. aocs.org

Table 1: Reaction Protocol for Sulfuric Acid-Catalyzed Esterification

| Component | Role | Details | Reference |

|---|---|---|---|

| Triacontanoic acid | Starting Material | The long-chain carboxylic acid to be esterified. | |

| Methanol | Reagent/Solvent | Serves as both the alcohol for ester formation and the solvent for the reaction. Used in excess. | |

| Concentrated Sulfuric Acid | Catalyst | A drop is added to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic. | mdpi.com |

| Heating/Reflux | Condition | The mixture is refluxed for approximately 2 hours to ensure the reaction reaches equilibrium. |

Beyond direct esterification, other synthetic strategies exist for preparing methyl triacontanoate. One alternative involves the conversion of triacontanoic acid into its more reactive acid chloride derivative. google.com This is achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride. google.com The resulting triacontanoyl chloride is then reacted with methanol. google.com This reaction proceeds readily, often just by stirring the components for a short period, to yield methyl triacontanoate after the evaporation of the alcohol. google.com

Other synthetic methodologies reported in the literature include a versatile synthesis involving acylation of thiophene, followed by thioketalation and desulfurization with Raney nickel to produce long-chain acid esters. lookchem.com Additionally, syntheses have been developed based on the ozonolysis of cyclododecene (B75492) to produce methyl 12-oxododecenoate, which then serves as a building block for producing triacontanoic acid and its ester. lookchem.com Another approach has utilized the Kolbe electro-organic process, starting from myristic acid and adding carbon units from sebacic acid. lookchem.comresearchgate.net

Esterification of Triacontanoic Acid with Methanol

Derivatization Techniques for Analytical Purposes

For analytical studies, particularly chromatographic methods, lipids are commonly converted into their fatty acid methyl ester (FAME) derivatives to increase their volatility. nih.govacs.org

The conversion of lipids into FAMEs is a standard derivatization procedure for analysis by gas chromatography (GC). nih.govacs.org This process, known as transesterification or methylation, can be catalyzed by either acids or bases. nih.gov Acidic catalysts like boron trifluoride (BF₃) in methanol, acetyl chloride, and methanolic hydrogen chloride are commonly employed. aocs.orgnih.govacs.org For instance, a widely used method involves the acidic transmethylation with 12% (v/v) BF₃ in methanol, heating the sample at 100 °C for about 30 minutes. researchgate.net Studies have shown that for generating long-chain FAMEs, acidic catalysts are often preferred over alkaline ones. nih.govacs.org The choice of catalyst and reaction conditions, including the polarity of the reaction medium, is critical for achieving quantitative derivatization. nih.govacs.org

Table 2: Common Acid Catalysts for FAME Preparation

| Catalyst | Description | Reference |

|---|---|---|

| Boron Trifluoride-Methanol (BF₃-Methanol) | A widely used and effective reagent for the methylation of fatty acids from complex lipid samples. Often used as a 12% solution. | aocs.orgacs.orgresearchgate.net |

| Methanolic Hydrogen Chloride | Prepared by bubbling dry hydrogen chloride gas into dry methanol. A 5% solution is frequently cited. | aocs.org |

| Methanolic Sulfuric Acid | A common and straightforward acid catalyst for esterification and transesterification. | mdpi.comaocs.org |

| Acetyl Chloride | Reacts with methanol to form methanolic HCl in situ. Considered statistically equivalent to BF₃ in some studies. | nih.govacs.org |

The analysis of very long-chain fatty acids (VLCFAs) like methyl triacontanoate by gas chromatography presents unique challenges. csic.es Due to their low volatility, specialized GC columns and conditions are required. csic.es While standard polar columns like polyethylene (B3416737) glycols or cyanopropyl silicones are used for FAMEs with chain lengths less than 24 carbons, they are not suitable for VLC-FAMEs because their maximum applicable temperature is too low. csic.es Instead, 5%-(phenyl)-methylpolysiloxane columns are preferred as they have a higher upper temperature limit (around 350°C), which allows for the elution of compounds like methyl triacontanoate without causing column degradation. csic.esoup.com

Furthermore, the identification of VLC-FAMEs via mass spectrometry (MS) can be difficult due to extensive fragmentation and the potential loss of the molecular ion when using standard electron ionization (EI). csic.es Softer ionization techniques, such as atmospheric pressure chemical ionization (APCI), can be a useful alternative as they provide abundant molecular ions, which improves confidence in identification. csic.es The use of commercially available standards, including methyl triacontanoate, is essential for method development and confirmation of identity. csic.es

Table 3: Analytical Considerations for Very Long-Chain FAMEs (VLC-FAMEs)

| Parameter | Consideration | Rationale | Reference |

|---|---|---|---|

| GC Column Stationary Phase | 5%-(phenyl)-methylpolysiloxane | Allows for higher operating temperatures (up to 350°C) necessary to elute low-volatility VLC-FAMEs. | csic.es |

| MS Ionization Technique | Atmospheric Pressure Chemical Ionization (APCI) | A soft ionization method that minimizes fragmentation and preserves the molecular ion, aiding in identification. | csic.es |

| Reference Standards | Use of commercial standards (e.g., methyl triacontanoate) | Crucial for confirming retention times and mass spectra, as reference libraries may be incomplete for VLC-FAMEs. | csic.es |

Preparation of Fatty Acid Methyl Esters (FAMEs) for Chromatographic Analysis

Preparation of Derivatives for Specific Biological Studies

Methyl triacontanoate serves as a key intermediate in the synthesis of derivatives with significant biological activity. A prominent example is its conversion to 1-triacontanol (B3423078), a potent plant growth regulator. google.com This transformation is typically accomplished via chemical reduction.

The reduction is carried out using a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like tetrahydrofuran (B95107) (THF). This reaction efficiently converts the methyl ester group into a primary alcohol, yielding 1-triacontanol under mild conditions. This derivative, 1-triacontanol, has been widely studied for its ability to stimulate plant growth, enhance photosynthesis, and increase crop yields. Another method to produce 1-triacontanol involves the high-pressure (250 atmospheres) catalytic hydrogenation of the ester using a copper chromite catalyst. google.com

Additionally, methyl triacontanoate can be saponified to produce its corresponding salt, sodium triacontanoate, by reacting it with a reagent like sodium trimethylsilanolate. google.com

Synthesis of Labeled Methyl Triacontanoate (e.g., Isotopic Labeling)

The synthesis of isotopically labeled methyl triacontanoate is crucial for a variety of research applications, particularly in metabolic studies, quantitative analysis, and as internal standards in mass spectrometry. nih.govcreative-proteomics.com The introduction of stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), or Oxygen-18 (¹⁸O) into the molecule allows for its unambiguous detection and quantification in complex biological matrices. nih.gov General strategies for isotopic labeling can be adapted for the specific synthesis of labeled methyl triacontanoate. google.com

One of the most direct methods for synthesizing labeled methyl triacontanoate involves the esterification of triacontanoic acid using an isotopically labeled methanol. For instance, using methanol-¹³C (¹³CH₃OH) or deuterated methanol (CD₃OH) in a standard acid-catalyzed esterification reaction with unlabeled triacontanoic acid will yield methyl-¹³C-triacontanoate or methyl-d₃-triacontanoate, respectively. This places the isotopic label specifically on the methyl ester group, which is often a convenient location for mass spectrometry-based detection.

Alternatively, the label can be incorporated into the long alkyl chain. This is a more complex synthetic challenge but may be necessary for tracking the fate of the fatty acid backbone in metabolic pathways. One approach could involve the reduction of a suitable precursor, such as a derivative of a dicarboxylic acid, using a labeled reducing agent like Lithium Aluminum Deuteride (LiAlD₄). nih.gov Subsequent chain-extension reactions could then be used to build the full 30-carbon chain, followed by esterification to form the methyl ester.

The choice of labeling position and isotope depends on the specific research question. For example, ¹³C or ²H labeling is common for metabolic tracing and quantitative studies using mass spectrometry, as these isotopes are stable and non-radioactive. nih.gov Radiolabeled compounds, such as those incorporating Tritium (³H) or Carbon-14 (¹⁴C), are used in drug and substrate tissue distribution studies due to their ease of detection, though handling these materials is more complex. google.comgoogle.com

Below is a table outlining potential strategies for the synthesis of labeled methyl triacontanoate.

| Labeling Strategy | Labeled Reagent Required | Labeled Position | Primary Application |

| Esterification | ¹³CH₃OH or ¹⁴CH₃OH | Methyl Group (Carbon) | Quantitative MS, Metabolic Tracing |

| Esterification | CD₃OH | Methyl Group (Hydrogen) | Quantitative MS, Metabolic Tracing |

| Esterification | CH₃¹⁸OH | Ester Oxygen | Mechanistic Studies |

| Multi-step Synthesis | Labeled Alkyl Halide Precursors | Alkyl Chain | Metabolic Fate of Fatty Acid |

| Multi-step Synthesis | Lithium Aluminum Deuteride (LiAlD₄) | Specific Carbons in Alkyl Chain | Metabolic Fate of Fatty Acid |

Preparation of Related Compounds for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule like methyl triacontanoate influences its biological activity. To conduct SAR studies, a series of structurally related analog compounds are synthesized and tested. By systematically modifying specific parts of the molecule, researchers can identify the key structural features responsible for its effects. sci-hub.se For long-chain esters, SAR investigations often focus on modifications to the alkyl chain length, the ester group, and the introduction of different functional groups. oup.comnih.govresearchgate.net

Modification of Alkyl Chain Length: The length of the fatty acid chain is a critical determinant of the biological activity of long-chain esters. oup.com To investigate this, a homologous series of methyl esters would be prepared, varying the chain length around the C30 parent structure. For example, methyl octacosanoate (B1238098) (C28), methyl nonacosanoate (C29), methyl hentriacontanoate (C31), and methyl dotriacontanoate (C32) could be synthesized. Studies on other long-chain acyl esters have shown that even a small change in chain length can significantly alter biological potency, with optimal activity often found at a specific chain length. oup.comnih.gov

Modification of the Ester Group: The nature of the alcohol moiety in the ester can influence properties such as solubility, stability, and interaction with biological targets. Esterification of triacontanoic acid with different alcohols would yield a library of analogs. Examples include ethyl triacontanoate, propyl triacontanoate, and isopropyl triacontanoate. Research on other esters has demonstrated that modifying the ester group can significantly impact activity. mdpi.com

Introduction of Unsaturation and Branching: Introducing double or triple bonds (unsaturation) or alkyl branches into the triacontanoate chain can provide insight into the spatial and electronic requirements of the molecule's target. For instance, analogs with one or more cis or trans double bonds could be synthesized. The position of the double bond can also be varied to map the active site of a target enzyme or receptor. nih.gov Similarly, introducing methyl or ethyl branches at different positions along the chain would probe the steric tolerance of the biological target.

Introduction of Functional Groups: Adding other functional groups to the alkyl chain can explore potential hydrogen bonding or polar interactions. For example, a hydroxyl or keto group could be introduced at various positions.

The table below summarizes potential modifications to methyl triacontanoate for use in SAR studies.

| Modification Type | Example Analogs | Rationale for Synthesis |

| Alkyl Chain Length | Methyl octacosanoate (C28), Methyl dotriacontanoate (C32) | To determine the optimal chain length for biological activity. oup.com |

| Ester Group | Ethyl triacontanoate, Isopropyl triacontanoate | To evaluate the influence of the ester moiety's size and lipophilicity. mdpi.com |

| Unsaturation | Methyl triacontenoate (various isomers) | To assess the role of chain flexibility and electronic configuration. nih.gov |

| Branching | Methyl 2-methyltriacontanoate | To probe steric hindrance at the biological target. |

| Functionalization | Methyl 16-hydroxytriacontanoate | To investigate the importance of polar interactions. |

By synthesizing and evaluating these and other analogs, a comprehensive understanding of the structure-activity relationships of methyl triacontanoate can be developed, guiding future research.

Analytical Methodologies for Identification and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for isolating methyl triacontanoate from intricate biological or environmental samples. The choice of chromatographic method depends on the specific analytical goal, whether it be initial separation, high-resolution separation, or preparative fractionation.

Gas Chromatography (GC) for Separation and Quantification

Gas chromatography (GC) is a powerful and widely used technique for the analysis of volatile and thermally stable compounds like methyl triacontanoate. fishersci.com After derivatization of the corresponding fatty acid to its more volatile methyl ester, the sample is introduced into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. fishersci.com GC is frequently coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for both identification and quantification. researchgate.netresearchgate.net

The separation of very-long-chain methyl fatty acid esters (VLCMFAMEs), including methyl triacontanoate, requires careful optimization of GC columns and operating conditions. Highly polar capillary columns, such as those with a 100% biscyanopropyl polysiloxane stationary phase, are commonly employed for profiling fatty acid methyl esters (FAMEs). lcms.cz These columns allow for separation based on both chain length and the degree of unsaturation. lcms.cz Long, narrow-bore columns (e.g., 100 m x 0.25 mm) operated at specific isothermal temperatures, such as 180°C, have proven effective for separating complex FAME mixtures. oup.com

The oven temperature program is a critical parameter. A typical program might start at a lower temperature, hold for a period, and then ramp up to a higher temperature to ensure the elution of high-boiling-point compounds like methyl triacontanoate. csic.esnih.gov For instance, a program could involve an initial temperature of 60°C, followed by a ramp to 180°C and then to 320°C. csic.es The carrier gas, typically helium or hydrogen, and its flow rate also significantly impact the separation efficiency. csic.esnih.gov

Table 1: Example GC Operating Conditions for FAME Analysis

| Parameter | Value | Reference |

| Column | Fused silica (B1680970) capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) | csic.es |

| Carrier Gas | Helium | csic.esnih.gov |

| Flow Rate | 1-2 mL/min | csic.esnih.gov |

| Injector Temperature | 280°C | csic.esnih.gov |

| Oven Program | 60°C (1 min), then 40°C/min to 180°C, then 10°C/min to 320°C (hold 4 min) | csic.es |

| Detector | Mass Spectrometer or Flame Ionization Detector | researchgate.netcsic.es |

For accurate quantification of methyl triacontanoate, the use of internal standards is essential. An internal standard is a compound with similar chemical properties to the analyte that is added in a known amount to both the sample and the calibration standards. This helps to correct for variations in sample preparation, injection volume, and instrument response. researchgate.net Methyl stearate (B1226849) and methyl triacontanoate itself have been used as internal standards in GC/MS analyses. researchgate.net By comparing the peak area of methyl triacontanoate to the peak area of the internal standard, a precise concentration can be determined. researchgate.net

Calibration curves are generated by analyzing a series of standards containing known concentrations of methyl triacontanoate and the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration of the analyte to create a linear regression model. This model is then used to calculate the concentration of methyl triacontanoate in unknown samples.

Optimization of GC Columns and Operating Conditions for VLCMFAMEs

High-Performance Liquid Chromatography (HPLC) in VLCMFAME Analysis

High-performance liquid chromatography (HPLC) serves as a complementary technique to GC for the analysis of FAMEs. hplc.eu While GC is often preferred for its high resolution of volatile compounds, HPLC is particularly useful for the separation of less volatile or thermally labile compounds, as well as for preparative-scale separations. hplc.eunih.gov Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is commonly used for separating FAMEs based on their hydrophobicity. nih.gov

HPLC can be used to separate FAMEs according to their chain length and degree of unsaturation. researchgate.net For instance, a method using a C18 column with a gradient of methanol (B129727) and a mixture of 2-propanol and hexane (B92381) has been successfully employed. researchgate.net UV detection is often used, as the ester group provides some UV absorbance. researchgate.net For enhanced sensitivity, derivatization with a UV-absorbing or fluorescent tag can be performed. gerli.com

Thin-Layer Chromatography (TLC) for Initial Separation and Fractionation

Thin-layer chromatography (TLC) is a simple, cost-effective, and rapid technique often used for the initial separation and fractionation of lipid extracts before analysis by GC or HPLC. uliege.be In the analysis of complex mixtures like cuticular waxes, TLC can be used to separate different lipid classes, such as hydrocarbons, esters, alcohols, and fatty acids. uliege.be

For FAME separation, reversed-phase TLC (RPTLC) on plates coated with a nonpolar stationary phase (like C18) is effective. dss.go.th Argentation TLC, where the silica gel is impregnated with silver nitrate, can be used to separate FAMEs based on the number and configuration of double bonds. dss.go.th After separation on the TLC plate, the bands corresponding to specific lipid classes can be scraped off, and the compounds can be extracted for further analysis. cdnsciencepub.com

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an indispensable tool for the definitive identification of methyl triacontanoate. When coupled with a chromatographic separation technique like GC or HPLC, it provides both retention time data and mass spectral information, leading to highly confident compound identification.

In GC-MS, after the separated compounds elute from the GC column, they enter the MS ion source. Electron ionization (EI) is a common ionization technique used for FAME analysis. nist.gov In EI, high-energy electrons bombard the molecules, causing them to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. nist.gov The mass spectrum of methyl triacontanoate will show a molecular ion peak (M+) corresponding to its molecular weight, as well as characteristic fragment ions. nist.govnih.gov The fragmentation pattern can be compared to spectral libraries, such as the one from the National Institute of Standards and Technology (NIST), for positive identification. nih.govnih.gov

Table 2: Key Mass Spectral Data for Methyl Triacontanoate

| Ion Type | m/z | Description | Reference |

| Molecular Ion (M+) | 466 | The intact molecule with one electron removed. | nist.gov |

| Fragment Ion | 74 | McLafferty rearrangement product, characteristic of methyl esters. | nih.gov |

| Fragment Ion | 87 | Another characteristic fragment of methyl esters. | nih.gov |

| Fragment Ion | 437 | Loss of an ethyl group ([M-29]+). | copernicus.org |

| Fragment Ion | 143 | A fragment from the hydrocarbon chain. | copernicus.org |

Atmospheric pressure chemical ionization (APCI) is another ionization technique that can be coupled with GC. csic.es APCI is a softer ionization method than EI, often resulting in a more abundant protonated molecule ([M+H]+) and less fragmentation, which can be advantageous for determining the molecular weight of the compound. csic.es

GC-MS for Identification and Structural Elucidation

Gas chromatography-mass spectrometry (GC-MS) is a primary and robust technique for the identification of methyl triacontanoate. d-nb.infonih.gov The gas chromatograph separates the volatile methyl ester from other components in a sample based on its retention time, after which the mass spectrometer fragments the molecule and detects the resulting ions. d-nb.infonih.gov The resulting mass spectrum serves as a chemical fingerprint, which can be compared to spectral libraries, such as the National Institute of Standards and Technology (NIST) Mass Spectra Database, for positive identification. d-nb.infonih.gov Methyl triacontanoate has been successfully identified in various samples, including plant extracts and particulate matter, using this method. d-nb.infocopernicus.org In a typical GC analysis, methyl triacontanoate, being a long-chain ester, will have a relatively long retention time. oup.com For instance, in one study, it was detected at a retention time of 29.05 minutes. d-nb.info

Electron ionization (EI) is a hard ionization technique commonly used in GC-MS that results in extensive fragmentation of the analyte molecule. csic.escas.cn This complex fragmentation pattern is highly reproducible and provides significant structural information, making it ideal for library matching and compound identification. nih.gov

For long-chain saturated fatty acid methyl esters (FAMEs) like methyl triacontanoate, the EI mass spectrum is characterized by a series of specific ions. While the molecular ion peak (M+) at m/z 466 may be weak or absent due to the high energy of the ionization process, several diagnostic fragment ions are consistently observed. csic.esnist.gov

A key fragment is the ion at m/z 74, which results from a McLafferty rearrangement and is characteristic of saturated FAMEs. csic.es Other significant ions in the mass spectrum of methyl triacontanoate include those at m/z 87, 143, 199, and 437. copernicus.orgsigmaaldrich.com The ion at m/z 87 is a strong and consistent peak for FAMEs. sigmaaldrich.com The high-mass ion at m/z 437 corresponds to the loss of an ethyl group ([M-29]) or, more specifically, the loss of a methoxy (B1213986) group ([M-31]). The NIST WebBook provides a reference mass spectrum for methyl triacontanoate, confirming these characteristic fragmentation patterns. nist.gov

Table 1: Characteristic Electron Ionization (EI) Mass Spectrum Fragments of Methyl Triacontanoate

| m/z | Proposed Ion/Fragment | Significance | Reference |

|---|---|---|---|

| 466 | [M]+ | Molecular Ion | copernicus.orgnist.gov |

| 437 | [M-29]+ or [M-31]+ | Loss of an ethyl or methoxy group | copernicus.org |

| 199 | - | Characteristic fragment | copernicus.org |

| 143 | - | Characteristic fragment | copernicus.org |

| 87 | [CH3OC(O)CH2CH2]+ | Characteristic fragment for FAMEs | copernicus.orgsigmaaldrich.com |

| 74 | [CH2=C(OH)OCH3]+• | McLafferty rearrangement product, characteristic of saturated FAMEs | csic.es |

In contrast to the extensive fragmentation seen in EI, soft ionization techniques provide a less energetic means of ionization, which often preserves the molecular ion. This is particularly advantageous for the analysis of large, labile molecules like long-chain esters. nih.gov Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization method that can be coupled with both gas chromatography (GC) and liquid chromatography (LC). csic.esresearchgate.net

When analyzing FAMEs with APCI, protonated molecules [M+H]+ are typically the most abundant species observed, especially when a modifier like water is added to the source to promote the proton transfer reaction. csic.es This technique results in low in-source fragmentation compared to EI, which simplifies the mass spectrum and aids in the reliable identification of the molecular weight. csic.es While APCI is considered a soft ionization technique, some in-source fragmentation can still occur through collisions with gas at atmospheric pressure, which can provide useful structural information. cas.cn

Other soft ionization techniques applicable to the analysis of wax esters and related compounds include Electrospray Ionization (ESI) and Atmospheric Pressure Photoionization (APPI). nih.govresearchgate.netwikipedia.org ESI is particularly useful for detecting lipids, though neutral lipids like wax esters can be more challenging to ionize. nih.govmdpi.com These methods generally produce molecular adducts that can be further analyzed. researchgate.net

Electron Ionization (EI) Fragmentation Patterns of Methyl Triacontanoate

Tandem Mass Spectrometry (MS/MS) for Enhanced Specificity

Tandem mass spectrometry (MS/MS) significantly enhances the specificity of analysis, particularly in complex biological or environmental samples. nih.gov This technique involves the selection of a specific precursor ion (such as the [M+H]+ ion of methyl triacontanoate) which is then fragmented through collision-induced dissociation (CID) to produce a spectrum of product ions. nih.gov The resulting fragmentation patterns can be used to confirm the structure of the analyte. nih.gov

For FAMEs, MS/MS analysis, especially when coupled with a soft ionization technique like chemical ionization (CI), can elucidate characteristic fragmentation pathways. nih.gov This approach allows for the development of highly selective and sensitive quantitative methods, such as selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored. nih.govnih.gov This targeted approach minimizes interferences from the sample matrix.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. deepseadrilling.org This capability is invaluable for confirming the identity of a compound, especially when authentic standards are not available or when differentiating between isobaric interferences (molecules with the same nominal mass but different elemental compositions). nih.gov

Techniques like GC coupled to a quadrupole time-of-flight (QTOF) mass spectrometer can provide accurate mass measurements of both the intact molecular ion and its fragments. csic.es For methyl triacontanoate (C31H62O2), the theoretical exact mass is 466.4749. HRMS can measure this mass with high precision, providing strong evidence for its identification. nist.govlarodan.com The use of HRMS adds a high degree of confidence to the identification of very long-chain fatty acids and their esters. csic.es

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules. While mass spectrometry provides information on the mass and fragmentation of a molecule, NMR provides detailed information about the chemical environment of each carbon and hydrogen atom.

For methyl triacontanoate, the ¹H-NMR spectrum would show characteristic signals for the methyl ester protons (-OCH3) as a singlet, and the various methylene (B1212753) protons (-CH2-) of the long alkyl chain would appear as a complex multiplet. researchgate.net The ¹³C-NMR spectrum would show distinct signals for the carbonyl carbon of the ester group, the methoxy carbon, and the carbons of the long alkyl chain. cdnsciencepub.comdocbrown.info The chemical shifts of these signals are indicative of their specific chemical environment within the molecule. libretexts.org Although obtaining a full NMR spectrum for a trace component in a complex mixture can be challenging, it is the gold standard for structural confirmation when the compound is isolated in sufficient purity. cdnsciencepub.com

Sample Preparation and Extraction Protocols

The successful analysis of methyl triacontanoate begins with effective sample preparation and extraction. The goal is to isolate the compound of interest from the sample matrix and prepare it in a form suitable for analysis.

For solid samples, such as plant material, the first step is typically drying and grinding to increase the surface area for extraction. nih.gov A common method involves solvent extraction, where the powdered material is mixed with an organic solvent like methanol and agitated for an extended period. d-nb.infonih.gov For lipids in general, a mixture of chloroform (B151607) and methanol is often used. csic.es

In many cases, methyl triacontanoate is present as part of a more complex lipid profile, often as a fatty acid that needs to be derivatized into its methyl ester form for GC analysis. This process, known as transesterification or methylation, is a crucial step. A common procedure involves saponification of the lipid extract with a base (e.g., methanolic sodium hydroxide) followed by methylation using a reagent like boron trifluoride in methanol (BF3/MeOH). tandfonline.com The resulting FAMEs, including methyl triacontanoate, are then typically extracted into a non-polar solvent like n-hexane. tandfonline.com

For environmental samples like airborne particulate matter, extraction is often performed using a solvent mixture such as dichloromethane (B109758) and methanol, followed by filtration and concentration. copernicus.org Solid-phase extraction (SPE) can be employed as a cleanup step to separate different classes of organic compounds and remove interferences before GC-MS analysis. copernicus.org

Table 2: General Sample Preparation Protocol for FAME Analysis

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| 1. Sample Homogenization | Drying and grinding of solid samples (e.g., plant tissue). | Increase surface area for efficient extraction. | nih.gov |

| 2. Extraction | Solvent extraction using methanol or chloroform/methanol mixtures. | Isolate lipids from the sample matrix. | d-nb.infocsic.es |

| 3. Saponification/Methylation | Treatment with methanolic NaOH followed by BF3/MeOH. | Convert fatty acids to their corresponding methyl esters (FAMEs) for GC analysis. | tandfonline.com |

| 4. FAME Extraction | Extraction of FAMEs into a non-polar solvent (e.g., n-hexane). | Isolate the FAMEs from the reaction mixture. | tandfonline.com |

| 5. Cleanup (Optional) | Solid-Phase Extraction (SPE). | Remove interfering compounds and purify the sample. | copernicus.org |

| 6. Analysis | GC-MS, GC-MS/MS, or HRMS analysis. | Identification and quantification of methyl triacontanoate. | d-nb.infocopernicus.orgnih.gov |

Methods for Extraction from Complex Biological Matrices

The extraction of methyl triacontanoate, a long-chain ester, from intricate biological samples is a critical first step in its analysis. The choice of extraction method depends on the nature of the sample matrix, whether it be plant tissues, insect waxes, or microbial cultures. Common techniques include solvent extraction, solid-phase extraction (SPE), and supercritical fluid extraction (SFE).

Solvent Extraction: This is a widely employed technique for isolating lipids, including wax esters like methyl triacontanoate, from biological materials. greenskybio.com The selection of solvent is crucial for efficient extraction. Nonpolar solvents such as hexane and chloroform are frequently used due to their ability to dissolve long-chain, nonpolar compounds. greenskybio.commdpi.com For instance, the extraction of cuticular waxes from plant leaves can be achieved by immersing the plant material in chloroform or hexane for a short duration. mdpi.comisisn.org This process is often repeated multiple times to ensure complete extraction. mdpi.com After extraction, the solvent is typically evaporated to yield the crude lipid extract. isisn.org For more comprehensive lipid extraction from tissues, methods like the Folch extraction, which uses a chloroform:methanol mixture, are employed to recover a broad range of lipids.

Solid-Phase Extraction (SPE): SPE is a valuable technique for the cleanup and fractionation of complex lipid extracts. biologists.comnih.gov It allows for the separation of different lipid classes based on their polarity. In the context of methyl triacontanoate analysis, SPE can be used to isolate the wax ester fraction from other lipids and interfering compounds. biologists.com Various sorbents can be used in SPE cartridges. For example, a raw wax extract dissolved in a nonpolar solvent can be passed through a silica gel cartridge. By eluting with solvents of increasing polarity, different fractions can be collected. A nonpolar solvent like hexane will elute hydrocarbons, while a more polar solvent like diethyl ether will elute the wax esters, including methyl triacontanoate. biologists.com This fractionation simplifies the subsequent analysis by gas chromatography.

Supercritical Fluid Extraction (SFE): SFE, most commonly utilizing supercritical carbon dioxide (CO2), offers a green alternative to traditional solvent extraction methods. dntb.gov.uagoogle.com Supercritical CO2 is a non-toxic, non-flammable, and environmentally friendly solvent. dntb.gov.ua The solvating power of supercritical CO2 can be tuned by altering the temperature and pressure, allowing for selective extraction. google.com This technique is particularly useful for extracting cuticular waxes from plant materials. mdpi.comdntb.gov.ua By carefully controlling the extraction parameters, it is possible to selectively extract non-polar compounds like wax esters while leaving more polar compounds behind. mdpi.com Furthermore, fractional separation can be achieved by sequential extraction at different pressures and temperatures. google.com

Interactive Data Table: Comparison of Extraction Methods for Methyl Triacontanoate

| Extraction Method | Principle | Common Solvents/Conditions | Advantages | Disadvantages |

| Solvent Extraction | Dissolving lipids in an organic solvent. | Hexane, Chloroform, Chloroform:Methanol | Simple, effective for a broad range of lipids. | Can co-extract interfering substances, use of potentially hazardous solvents. |

| Solid-Phase Extraction (SPE) | Separation based on analyte's affinity for a solid sorbent. | Silica gel, various elution solvents of increasing polarity. | Good for sample cleanup and fractionation, improves analytical selectivity. | Can be more time-consuming and expensive than simple solvent extraction. |

| Supercritical Fluid Extraction (SFE) | Extraction using a fluid above its critical temperature and pressure. | Supercritical CO2, often with a co-solvent like ethanol. | Environmentally friendly, tunable selectivity, avoids residual organic solvents. | High initial equipment cost, may require optimization for different matrices. |

Derivatization Strategies for Improved Volatility and Detection

Due to its high molecular weight and relatively low volatility, methyl triacontanoate often requires derivatization prior to analysis by gas chromatography (GC). Derivatization converts the analyte into a more volatile and thermally stable compound, leading to improved chromatographic peak shape and enhanced detection sensitivity.

Rationale for Derivatization: The primary goal of derivatizing long-chain esters is to reduce their polarity and increase their volatility. sigmaaldrich.com This is crucial for their successful elution from the GC column at reasonable temperatures and for obtaining sharp, symmetrical peaks. Without derivatization, these compounds may exhibit poor chromatographic performance, including broad peaks and long retention times, which can compromise both qualitative identification and quantitative accuracy.

Common Derivatization Techniques:

Transesterification: While methyl triacontanoate is already a methyl ester, in complex lipid samples containing other ester forms (e.g., triacylglycerols), a transesterification step is often performed. This process converts all fatty acid-containing lipids into their corresponding fatty acid methyl esters (FAMEs). Acid-catalyzed transesterification using reagents like boron trifluoride (BF3) in methanol or methanolic HCl is a common approach. gerli.com The sample is heated with the reagent, which cleaves the ester bonds and methylates the resulting free fatty acids. gerli.com Base-catalyzed transesterification, using reagents like sodium methoxide (B1231860) in methanol, is another effective method. nih.gov

Silylation: Silylation is a widely used derivatization technique for compounds containing active hydrogen atoms, such as those that might be present as co-extractants with methyl triacontanoate (e.g., long-chain alcohols or fatty acids). gcms.cz This process replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. gcms.cz Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and (trimethylsilyl)diazomethane (TMS-DM). biologists.comnih.gov The reaction is typically carried out by heating the sample with the silylating reagent, often in the presence of a catalyst like trimethylchlorosilane (TMCS) or a solvent like pyridine (B92270). The resulting TMS derivatives are more volatile and produce better-defined peaks in GC analysis. gcms.cz For example, in the analysis of honeybee wax fractions, hydroxyl and carboxyl groups of the wax components were converted to their corresponding trimethylsilyl derivatives using BSTFA in pyridine to facilitate GC analysis. biologists.com

Interactive Data Table: Common Derivatization Reagents for Long-Chain Ester Analysis

| Derivatization Reagent | Target Functional Groups | Reaction Conditions | Advantages |